molecular formula C16H11ClN6O4S B4294352 5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE

5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE

Cat. No.: B4294352
M. Wt: 418.8 g/mol
InChI Key: HPUNHTPUTADZRO-UHFFFAOYSA-N
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Description

5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE is a complex organic compound that features a unique combination of benzimidazole and nicotinonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions . The final step involves the coupling of the benzimidazole derivative with 4,6-dimethylnicotinonitrile under basic conditions, often using a thiolating agent such as thiourea .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as the implementation of green chemistry principles to reduce waste and improve safety .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products

    Oxidation: Nitroso derivatives, higher oxidation state compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the benzimidazole moiety.

    Medicine: Potential use in drug development for targeting specific enzymes or receptors.

    Industry: Possible applications in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro groups may also contribute to the compound’s biological activity by generating reactive oxygen species or undergoing bioreductive activation.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methyl-4,6-dinitro-1H-benzimidazole
  • 4,6-dimethylnicotinonitrile
  • 2-chloro-5-nitrobenzimidazole

Uniqueness

5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE is unique due to its combination of benzimidazole and nicotinonitrile moieties, which may confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-2-[(5,6-dinitro-1H-benzimidazol-2-yl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6O4S/c1-7-9(5-18)16(19-8(2)15(7)17)28-6-14-20-10-3-12(22(24)25)13(23(26)27)4-11(10)21-14/h3-4H,6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUNHTPUTADZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)SCC2=NC3=CC(=C(C=C3N2)[N+](=O)[O-])[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE
Reactant of Route 4
5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE
Reactant of Route 6
5-CHLORO-2-{[(5,6-DINITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE

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